
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro group at the 7th position, a nitro group at the 5th position, and a carbonitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by nitration, chlorination, and introduction of the carbonitrile group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:
Cyclization: Formation of the benzofuran ring system.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Chlorination: Addition of the chloro group using chlorinating agents such as thionyl chloride.
Carbonitrile Introduction: Incorporation of the carbonitrile group through reactions with cyanide sources.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and carbonitrile groups may also contribute to its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with different functional groups.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: A benzodiazepine derivative with a similar chloro substitution.
Uniqueness
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and carbonitrile groups make it a versatile compound for various applications, distinguishing it from other benzofuran derivatives.
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
7-chloro-5-nitro-2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-3-8(12(13)14)6(4-11)5-1-2-15-9(5)7/h3H,1-2H2 |
InChI Key |
VNPHGYSOWRTWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C21)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


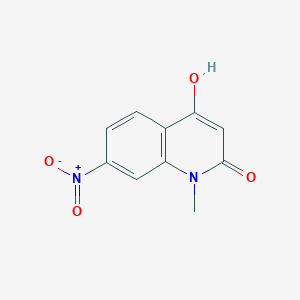
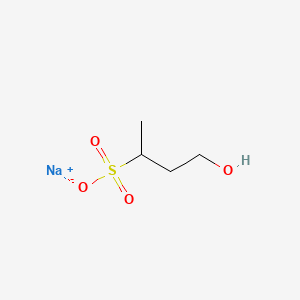
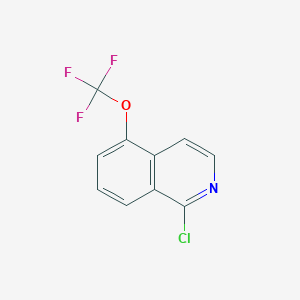


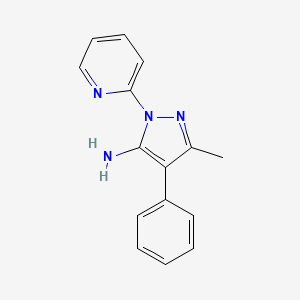
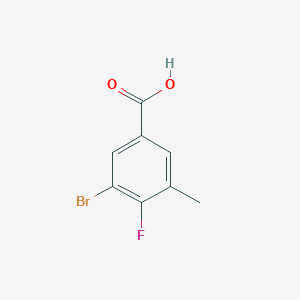
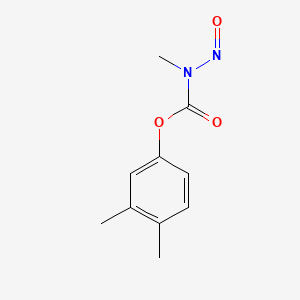
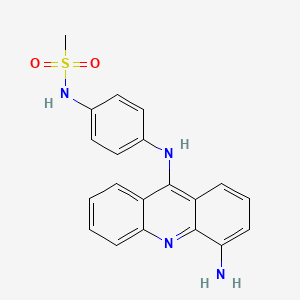

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
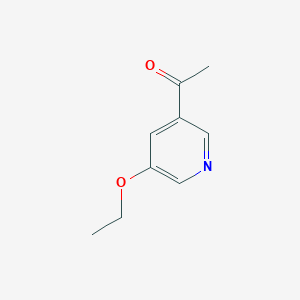

![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
